4-(Hydroxymethyl)furan-2-carbaldehyde
Overview
Description
4-(Hydroxymethyl)furan-2-carbaldehyde, derived from lignocellulosic biomass, inhibits yeast growth and fermentation as stressors . It is also known as 5-(Hydroxymethyl)furan-2-carbaldehyde .
Synthesis Analysis
Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars . It is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals . Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis
Furan-2-carbaldehydes are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . The enzyme of interest, MfnB, is found most prominently in methanogens and has the ability to catalyze five or more separate chemical transformations in a single active site .Physical And Chemical Properties Analysis
Hydroxymethylfurfural (HMF) is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .Scientific Research Applications
Photocatalytic Synthesis
4-(Hydroxymethyl)furan-2-carbaldehyde, as a biomass-derived chemical, has been utilized in the green synthesis of bioactive quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage, demonstrating the potential of this compound in sustainable chemistry. Notably, this method does not require protection of hydroxyl, carboxyl, amide, or secondary amino groups, showcasing its efficiency and versatility in chemical synthesis (Yu et al., 2018).
Medicinal Research
In medicinal research, compounds related to 4-(Hydroxymethyl)furan-2-carbaldehyde have been isolated from natural sources like Gastrodia elata. These compounds, including derivatives of 4-(Hydroxymethyl)furan-2-carbaldehyde, have shown weak or no cytotoxicity against various human cell lines, indicating potential medicinal applications (Huang et al., 2015).
Antioxidant Activity
Studies have shown that derivatives of 4-(Hydroxymethyl)furan-2-carbaldehyde, formed during the hydrolysis of phenolics in plants, exhibit antioxidant activity. This discovery is crucial for accurately assessing the antioxidant properties of plant foods, as these compounds are often misidentified as phenolics (Chen et al., 2014).
Green Chemistry and Biorefining
In the realm of green chemistry, 4-(Hydroxymethyl)furan-2-carbaldehyde is significant in heterogeneously catalyzed reactions for the production of furfural and hydroxymethylfurfural. This process aligns with principles of green chemistry, offering an environmentally friendly alternative for the production of these valuable intermediates (Karinen et al., 2011).
DNA Topoisomerase Inhibition
Research on new benzofurans derived from Gastrodia elata, including compounds related to 4-(Hydroxymethyl)furan-2-carbaldehyde, demonstrated inhibitory activity on DNA topoisomerases. This finding suggests potential applications in cancer therapy and the study of cellular mechanisms [(Lee et al., 2007)](https://consensus.app/papers/benzofurans-gastrodia-elata-topoisomerases-activities-lee/e73adbfef72c560da733fda9d66ffe50/?utm_source=chatgpt).
Biofuel Production
Studies have explored the etherification of 5-hydroxymethyl-2-furfural (a derivative of 4-(Hydroxymethyl)furan-2-carbaldehyde) with ethanol over various catalysts. This reaction is significant in the production of biodiesel components, highlighting the compound's role in renewable energy resources (Lanzafame et al., 2011).
Food Chemistry
In food chemistry, thermal treatment of D-galacturonic acid led to the formation of furan-2-carbaldehyde derivatives. Understanding these reactions is essential for optimizing food processing techniques and assessing the impact of thermal treatment on food quality (Bornik & Kroh, 2013).
Neuroprotective Properties
A phytochemical study on Gastrodia elata yielded compounds related to 4-(Hydroxymethyl)furan-2-carbaldehyde with potential neuroprotective activities. These compounds have shown effectiveness against oxidative stress-induced toxicity, suggesting their potential in treating neurodegenerative diseases (Li et al., 2016).
Catalysis and Chemical Transformations
4-(Hydroxymethyl)furan-2-carbaldehyde plays a role in various catalytic and chemical transformations, such as the reduction of biomass-derived furanic compounds with hydrogen. This process is fundamental in the production of various chemicals from renewable resources (Nakagawa et al., 2013).
Safety And Hazards
Future Directions
The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
properties
IUPAC Name |
4-(hydroxymethyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBROOJXNICMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415739 | |
Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)furan-2-carbaldehyde | |
CAS RN |
158360-01-1 | |
Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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